

The Metabolic Journey of Linalyl Anthranilate: A Technical Guide

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Compound of Interest

Compound Name: *Linalyl anthranilate*

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Introduction

Linalyl anthranilate, an aromatic monoterpenoid ester, is a widely utilized fragrance and flavoring agent. An in-depth understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the metabolism and degradation products of **linalyl anthranilate**, drawing upon current scientific understanding of the biotransformation of its constituent moieties, linalool and anthranilic acid. This document details expected metabolic pathways, summarizes potential quantitative data, outlines relevant experimental protocols, and provides visual representations of the core metabolic processes.

Predicted Metabolism of Linalyl Anthranilate

The metabolism of **linalyl anthranilate** is anticipated to proceed primarily through hydrolysis of the ester bond, a common metabolic pathway for ester-containing xenobiotics. This initial cleavage, likely catalyzed by various esterases present in the plasma, liver, and other tissues, yields linalool and anthranilic acid.^[1] Subsequently, these two compounds enter their respective metabolic pathways.

Linalool Metabolism

Linalool, a tertiary acyclic monoterpene alcohol, undergoes extensive metabolism in mammals. The primary metabolic routes include oxidation, reduction, and conjugation.[2][3]

- Oxidation: Cytochrome P450 enzymes are expected to catalyze the oxidation of linalool at various positions. Key oxidative metabolites include 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool.[3]
- Reduction: The double bonds in the linalool structure can be reduced, leading to the formation of dihydrolinalool and tetrahydrolinalool.[2] This reduction can be carried out by the gut microflora.[2]
- Conjugation: Linalool and its hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[2] The liver is a primary site for glucuronidation.[2]

Anthranilic Acid Metabolism

Anthranilic acid (o-aminobenzoic acid) is also subject to metabolic transformations, primarily hydroxylation and subsequent conjugation. Studies in rats have shown that anthranilic acid can be metabolized to anthranilamide, which is then hydroxylated to 3-hydroxyanthranilamide and 5-hydroxyanthranilamide. These hydroxylated metabolites are then conjugated with sulfate for excretion.

Degradation Products

Apart from metabolic breakdown, **linalyl anthranilate** is susceptible to degradation under certain conditions. It is sensitive to air and light, which can lead to oxidation and the formation of various by-products.[4] Hydrolysis of the ester bond can also occur under acidic or basic conditions, yielding linalool and anthranilic acid.

Quantitative Data on Metabolites

Direct quantitative data on the metabolism of **linalyl anthranilate** is not readily available in the scientific literature. However, based on studies of its hydrolysis products, a hypothetical distribution of metabolites can be proposed. The following table summarizes the expected metabolites and their potential quantitative distribution following the administration of **linalyl**

anthranilate. It is crucial to note that these values are extrapolated and require experimental validation.

Parent Compound	Metabolite	Metabolic Pathway	Expected Percentage of Dose (Urine)	Reference
Linalyl Anthranilate	Linalool (free and conjugated)	Hydrolysis, Conjugation	Major	[2]
Dihydrolinalool (conjugated)	Hydrolysis, Reduction, Conjugation	Significant	[2]	
Tetrahydrolinalool I (conjugated)	Hydrolysis, Reduction, Conjugation	Significant	[2]	
8-Hydroxylinalool	Hydrolysis, Oxidation	Minor	[3]	
8-Oxolinalool	Hydrolysis, Oxidation	Minor	[3]	
8-Carboxylinalool	Hydrolysis, Oxidation	Minor	[3]	
Anthranilic Acid Metabolites (conjugated)	Hydrolysis, Hydroxylation, Conjugation	Major		

Experimental Protocols

The following section outlines a detailed methodology for investigating the in vitro metabolism of **linalyl anthranilate**.

In Vitro Metabolism of Linalyl Anthranilate using Liver Microsomes and S9 Fractions

Objective: To identify the metabolites of **linalyl anthranilate** formed by hepatic enzymes.

Materials:

- **Linalyl anthranilate**
- Pooled human liver microsomes (or from other species of interest)
- Pooled human liver S9 fraction (or from other species of interest)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
- Phosphate buffer (pH 7.4)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well plates or microcentrifuge tubes
- Incubator/shaker
- Centrifuge
- LC-MS/MS system

Procedure:

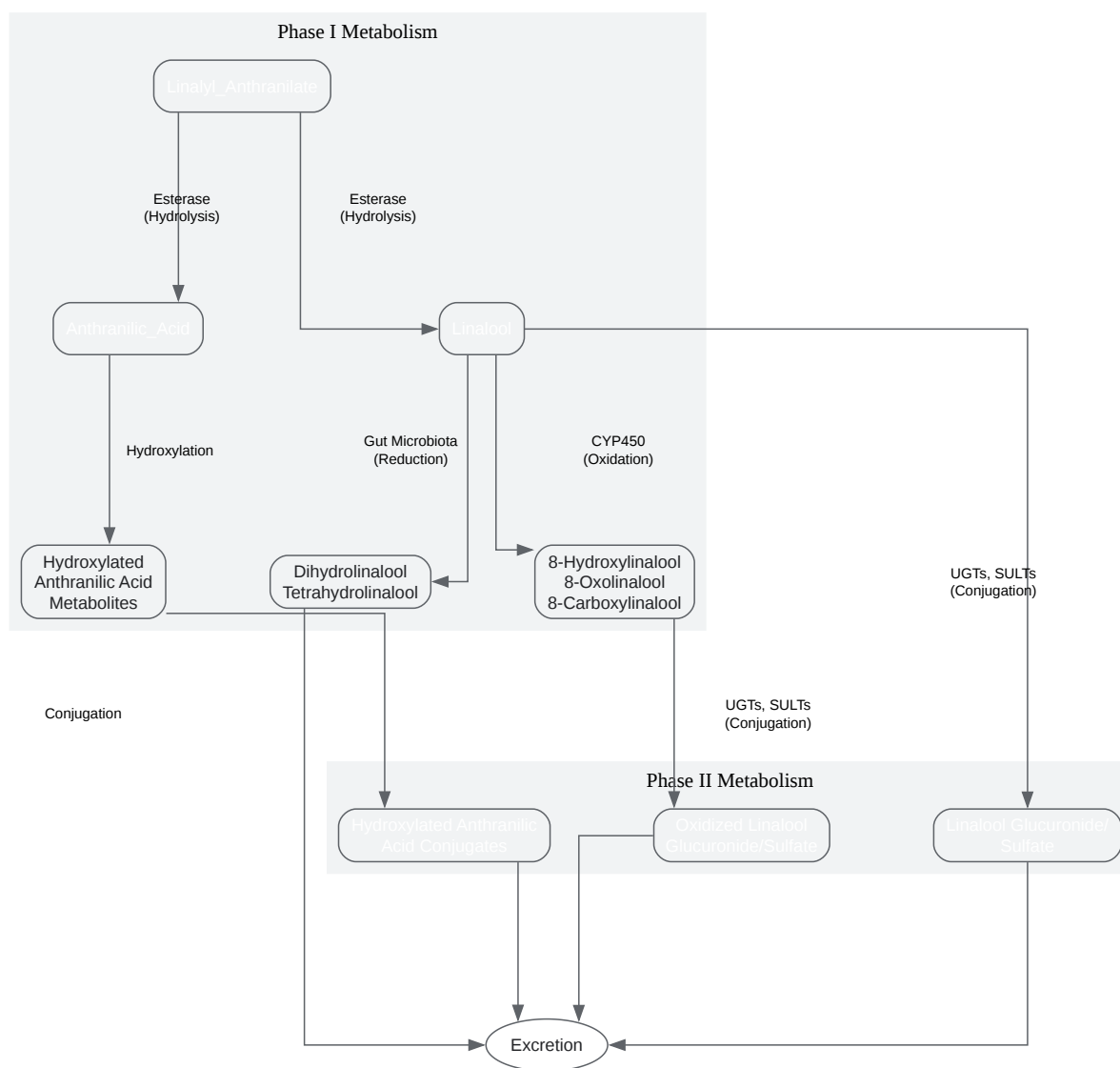
- Preparation of Incubation Mixtures:
 - Prepare a stock solution of **linalyl anthranilate** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 10 mM.
 - Phase I Metabolism (Microsomes): In a 96-well plate or microcentrifuge tubes, prepare the following incubation mixture (final volume 200 μ L):

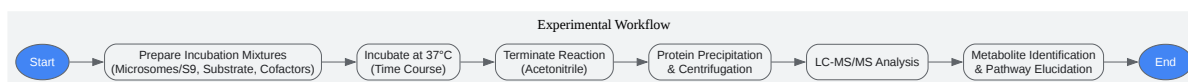
- Phosphate buffer (100 mM, pH 7.4)
- Liver microsomes (final protein concentration 0.5 mg/mL)
- **Linalyl anthranilate** (final concentration 10 μ M)
- NADPH regenerating system (as per manufacturer's instructions)
- Phase I and II Metabolism (S9 Fraction): Prepare a similar incubation mixture using the S9 fraction (final protein concentration 1-2 mg/mL) and supplement with both the NADPH regenerating system, UDPGA (for glucuronidation), and PAPS (for sulfation).
- Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the substrate (to identify background peaks).
- Incubation:
 - Pre-incubate the mixtures at 37°C for 5 minutes.
 - Initiate the reaction by adding the **linalyl anthranilate** stock solution.
 - Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
 - Vortex the samples to precipitate proteins.
- Sample Processing:
 - Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:

- Analyze the samples using a high-resolution LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.
- Identify potential metabolites by comparing the mass spectra of the samples with control samples and by looking for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Visualizations

Metabolic Pathway of Linalyl Anthranilate





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